REACTION_CXSMILES
|
ClC1C=CC=C2C=1NC([B:11]1[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]1)=C2.[CH3:20][C:21]1[C:22]2[CH:29]=[CH:28][CH:27]=[CH:26][C:23]=2[S:24][CH:25]=1>>[CH3:18][C:13]1([CH3:19])[C:14]([CH3:17])([CH3:16])[O:15][B:11]([C:25]2[S:24][C:23]3[CH:26]=[CH:27][CH:28]=[CH:29][C:22]=3[C:21]=2[CH3:20])[O:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2C=C(NC12)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C2=C(SC1)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=C(C2=C(S1)C=CC=C2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |